molecular formula C9H13ClN4O2 B2401219 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride CAS No. 1417794-36-5

3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride

Cat. No. B2401219
CAS RN: 1417794-36-5
M. Wt: 244.68
InChI Key: RSNZMOIMXSSVJS-UHFFFAOYSA-N
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Description

3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN4O2 . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of compounds similar to 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride often involves reactions with aminopyridines . For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is characterized by a pyrrolidine ring and a pyridine ring. The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . The pyridine ring is a six-membered ring with nitrogen as one of the members .


Chemical Reactions Analysis

Chemical reactions involving compounds similar to 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride often involve the formation of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

Pyrrolidine in Drug Discovery

The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Role in the Synthesis of Biologically Active Compounds

Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been reported . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Use in the Development of Anti-fibrosis Drugs

Some compounds containing the pyrrolidine ring have shown better anti-fibrosis activity than Pirfenidone (PFD), a well-known anti-fibrotic drug . This suggests that the pyrrolidine ring could be a useful component in the development of new anti-fibrosis drugs.

Role in the Synthesis of N-(pyridin-2-yl)amides

N-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications . The synthesis of these compounds often involves the use of a pyrrolidine ring .

Role in the Synthesis of 3-bromoimidazo[1,2-a]pyridines

3-bromoimidazo[1,2-a]pyridines, another class of compounds with significant biological and therapeutic value, can also be synthesized from compounds containing a pyrrolidine ring .

Influence on Biological Activity

The pyrrolidine ring can influence the biological activity of compounds. For example, the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

3-nitro-N-pyrrolidin-3-ylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-4-11-9(8)12-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNZMOIMXSSVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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